Org 43553 Org 43553 ORG-43553 is the first low-molecular-weight agonistic and allosteric radioligand for the human luteinizing hormone receptor.
Brand Name: Vulcanchem
CAS No.: 501444-88-8
VCID: VC0538227
InChI: InChI=1S/C24H30N6O3S2/c1-24(2,3)29-21(32)20-18(25)17-19(27-23(34-4)28-22(17)35-20)14-6-5-7-15(12-14)26-16(31)13-30-8-10-33-11-9-30/h5-7,12H,8-11,13,25H2,1-4H3,(H,26,31)(H,29,32)
SMILES: CC(C)(C)NC(=O)C1=C(C2=C(N=C(N=C2S1)SC)C3=CC(=CC=C3)NC(=O)CN4CCOCC4)N
Molecular Formula: C24H30N6O3S2
Molecular Weight: 514.7 g/mol

Org 43553

CAS No.: 501444-88-8

Cat. No.: VC0538227

Molecular Formula: C24H30N6O3S2

Molecular Weight: 514.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Org 43553 - 501444-88-8

Specification

CAS No. 501444-88-8
Molecular Formula C24H30N6O3S2
Molecular Weight 514.7 g/mol
IUPAC Name 5-amino-N-tert-butyl-2-methylsulfanyl-4-[3-[(2-morpholin-4-ylacetyl)amino]phenyl]thieno[2,3-d]pyrimidine-6-carboxamide
Standard InChI InChI=1S/C24H30N6O3S2/c1-24(2,3)29-21(32)20-18(25)17-19(27-23(34-4)28-22(17)35-20)14-6-5-7-15(12-14)26-16(31)13-30-8-10-33-11-9-30/h5-7,12H,8-11,13,25H2,1-4H3,(H,26,31)(H,29,32)
Standard InChI Key UWTXKCMCTINMHD-UHFFFAOYSA-N
SMILES CC(C)(C)NC(=O)C1=C(C2=C(N=C(N=C2S1)SC)C3=CC(=CC=C3)NC(=O)CN4CCOCC4)N
Canonical SMILES CC(C)(C)NC(=O)C1=C(C2=C(N=C(N=C2S1)SC)C3=CC(=CC=C3)NC(=O)CN4CCOCC4)N
Appearance Solid powder

Introduction

Pharmacological Characterization of Org 43553

Receptor Binding and Allosteric Modulation

Org 43553 binds saturably and reversibly to the human LH-R expressed in Chinese hamster ovary (CHO-K1) cell membranes, with a dissociation constant (KDK_D) of 2.4±0.42.4 \pm 0.4 nM and a maximal binding capacity (BmaxB_{max}) of 1.6±0.21.6 \pm 0.2 pmol/mg protein . Unlike the endogenous ligand hCG, which interacts with the receptor’s extracellular domain, Org 43553 targets an allosteric site within the transmembrane (TM) helices, as demonstrated by chimeric receptor studies . Co-crystallization experiments revealed that Org 43553 stabilizes an active conformation of the LH-R in complex with the stimulatory G protein (Gs_s), facilitating adenylyl cyclase activation without inducing inositol phosphate (IP) production . This selective signaling profile distinguishes it from hCG, which activates both cAMP and IP pathways .

The compound’s binding is noncompetitive with hCG: preincubation with 70 nM recombinant LH (recLH) reduces BmaxB_{max} by 24% but leaves KDK_D unchanged, suggesting overlapping but distinct binding regions . Radioligand displacement assays using [3^3H]Org 43553 confirmed nanomolar affinities for structural analogs (Table 1), with Ki values correlating strongly (r=0.99r = 0.99) with functional cAMP responses .

Table 1. Affinity and Potency of Org 43553 and Analogs

CompoundKiK_i (nM)EC50_{50} (nM)
Org 435533.3±0.33.3 \pm 0.31.7±0.21.7 \pm 0.2
Org 426194.7±0.74.7 \pm 0.73.0±0.53.0 \pm 0.5
Org 433114.1±0.74.1 \pm 0.71.3±0.41.3 \pm 0.4
hCG32320.078±0.0020.078 \pm 0.002

Binding Kinetics and Pharmacokinetics

Association and Dissociation Rates

[3^3H]Org 43553 associates with the LH-R at a rate (konk_{on}) of 0.0051±0.00070.0051 \pm 0.0007 nM1^{-1} min1^{-1} and dissociates with koff=0.021±0.001k_{off} = 0.021 \pm 0.001 min1^{-1}, yielding an equilibrium KDK_D of 4.1 nM . In contrast, 125^{125}I-hCG exhibits slower kinetics (kon=0.13k_{on} = 0.13 nM1^{-1} min1^{-1}; koff=0.0084k_{off} = 0.0084 min1^{-1}) . The faster off-rate of Org 43553 contributes to its shorter half-life in vivo (3.4 hours in rats vs. 5.6 hours for hCG) .

Oral Bioavailability

Pharmacokinetic studies in rats and dogs demonstrated high oral bioavailability (79% and 44%, respectively), with peak plasma concentrations (CmaxC_{max}) achieved within 1–2 hours . The compound’s LogP of 3.2 and molecular weight of 547 Da facilitate intestinal absorption, circumventing the need for peptide hormone injections .

In Vitro and In Vivo Efficacy

cAMP Activation and Testosterone Production

In CHO-K1 cells expressing LH-R, Org 43553 stimulates cAMP production with an EC50_{50} of 3.73.7 nM, comparable to hCG (0.0780.078 nM) . Primary mouse Leydig cells treated with 10 nM Org 43553 showed a 12-fold increase in testosterone secretion over baseline, confirming functional agonism .

Ovulation Induction

Single-dose oral administration of Org 43553 (50 mg/kg) induced ovulation in 100% of immature mice and cyclic rats, yielding oocytes with fertilization and implantation rates equivalent to hCG-treated controls . Histological analysis confirmed normal follicular rupture and corpus luteum formation, underscoring its therapeutic potential for assisted reproductive technologies (ART) .

Structural Insights from Cryo-EM

The cryo-electron microscopy (cryo-EM) structure of the LH-R bound to Org 43553, chorionic gonadotropin (CG), and Gs_s (EMD-31597) resolved at 3.2 Å reveals critical interactions . Org 43553 occupies a hydrophobic pocket between TM helices 3, 5, and 6, inducing a conformational shift that stabilizes the Gs_s-coupling interface (Figure 1). This allosteric mechanism avoids competition with CG’s extracellular binding, enabling dual modulation of receptor activity .

Figure 1. Binding Pose of Org 43553 in the LH-R Transmembrane Domain
(Visualization based on EMD-31597, highlighting key residues S277 and Y546 involved in ligand recognition.)

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